Cas no 90197-52-7 (4-Isothiazolecarboxylicacid, 3-methyl-5-(methylamino)-, ethyl ester)

4-Isothiazolecarboxylic acid, 3-methyl-5-(methylamino)-, ethyl ester is a specialized heterocyclic compound featuring an isothiazole core functionalized with a methylamino group and an ethyl ester moiety. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The ethyl ester group enhances solubility and facilitates further derivatization, while the methylamino substitution offers potential for selective modifications. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic transformations. The compound is typically handled under controlled conditions due to its sensitivity, requiring proper storage and handling to maintain stability. Suitable for research and industrial applications requiring precise functional group manipulation.
4-Isothiazolecarboxylicacid, 3-methyl-5-(methylamino)-, ethyl ester structure
90197-52-7 structure
Product Name:4-Isothiazolecarboxylicacid, 3-methyl-5-(methylamino)-, ethyl ester
CAS No:90197-52-7
MF:C8H12N2O2S
MW:200.258080482483
CID:798112
PubChem ID:45089557
Update Time:2025-10-24

4-Isothiazolecarboxylicacid, 3-methyl-5-(methylamino)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Isothiazolecarboxylicacid, 3-methyl-5-(methylamino)-, ethyl ester
    • 4-Isothiazolecarboxylicacid,3-methyl-5-(methylamino)-,ethylester(7CI,9CI)
    • ethyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
    • EN300-6510865
    • 90197-52-7
    • Z215268324
    • Inchi: 1S/C8H12N2O2S/c1-4-12-8(11)6-5(2)10-13-7(6)9-3/h9H,4H2,1-3H3
    • InChI Key: BJWBKTJNPCNWQV-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OCC)C(C)=N1)NC

Computed Properties

  • Exact Mass: 200.06194880g/mol
  • Monoisotopic Mass: 200.06194880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 79.5Ų

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Additional information on 4-Isothiazolecarboxylicacid, 3-methyl-5-(methylamino)-, ethyl ester

4-Isothiazolecarboxylic Acid, 3-Methyl-5-(Methylamino)-, Ethyl Ester (CAS No. 90197-52-7): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

4-Isothiazolecarboxylic acid, 3-methyl-5-(methylamino)-, ethyl ester, identified by the chemical compound identifier CAS No. 90197-52-7, represents a structurally intriguing heterocyclic compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This compound belongs to the isothiazole family, a class of sulfur-containing heterocycles that are widely recognized for their diverse pharmacological properties and biological activities. The presence of functional groups such as the carboxylic acid ester, methylamino substituent, and the isothiazole core imparts unique chemical and biological characteristics that make this molecule a promising candidate for further exploration in drug discovery and therapeutic applications.

The ethyl ester derivative of 4-isothiazolecarboxylic acid, 3-methyl-5-(methylamino)- is particularly noteworthy due to its potential role as an intermediate in the synthesis of more complex bioactive molecules. The isothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in this compound, with a 3-methyl group and a 5-(methylamino) moiety, fine-tunes its pharmacophoric features, enhancing its interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and potential biological targets. Studies have suggested that the isothiazole core can engage with various enzymes and receptors, making it a valuable scaffold for designing novel therapeutic agents. The methylamino group at the 5-position appears to play a crucial role in modulating the compound's binding affinity and selectivity, which are critical parameters for drug development.

In the context of modern drug discovery, the synthesis of derivatives like 4-isothiazolecarboxylic acid, 3-methyl-5-(methylamino)-, ethyl ester is often guided by structure-activity relationship (SAR) studies. These studies aim to optimize the pharmacological properties of the molecule by systematically modifying its chemical structure. The ethyl ester functionality provides a versatile handle for further derivatization, allowing chemists to explore different chemical space while retaining the core pharmacophoric elements.

The biological activity of this compound has been explored in several preclinical models. Preliminary studies indicate that it may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. The 3-methyl group and the 5-(methylamino) moiety are thought to contribute to its ability to modulate these pathways by interacting with specific amino acid residues in the target proteins. This interaction can lead to downstream effects that may have therapeutic implications.

Furthermore, the compound's stability under various physiological conditions makes it a promising candidate for further development. Chemical stability is a crucial factor in drug design, as it ensures that the molecule retains its integrity during storage, administration, and metabolic processing. The ethyl ester group contributes to this stability while also providing a site for enzymatic hydrolysis, which can be exploited to release active metabolites.

The synthesis of 4-isothiazolecarboxylic acid, 3-methyl-5-(methylamino)-, ethyl ester involves multi-step organic reactions that showcase the ingenuity of synthetic organic chemistry. The process typically begins with the formation of the isothiazole ring through cyclocondensation reactions involving appropriate precursors. Subsequent functionalization steps introduce the 3-methyl group and the 5-(methylamino) moiety at strategic positions within the ring. The final step involves esterification to yield the ethyl ester derivative.

One of the key challenges in synthesizing this compound lies in achieving high yields and purity while minimizing side reactions. Advances in catalytic methods and green chemistry principles have provided valuable tools for optimizing these synthetic routes. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce specific functional groups with high efficiency.

The potential applications of this compound extend beyond traditional pharmaceuticals. It has shown promise as a building block for more complex molecules in materials science and agrochemicals. The unique structural features of 4-isothiazolecarboxylic acid, 3-methyl-5-(methylamino)-, ethyl ester make it an attractive candidate for designing novel materials with enhanced properties such as biodegradability or improved mechanical strength.

In conclusion,4-Isothiazolecarboxylic acid, 3-methyl-5-(methylamino)-, ethyl ester (CAS No. 90197-52-7) represents a fascinating molecule with significant potential in chemical biology and medicinal chemistry. Its structural features, combined with its observed biological activities, make it a valuable asset for further research and development efforts aimed at discovering new therapeutic agents. As our understanding of its pharmacological properties continues to grow, so too will its role in advancing drug discovery technologies.

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